molecular formula C18H15BrO2 B12904856 Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- CAS No. 158358-17-9

Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-

Cat. No.: B12904856
CAS No.: 158358-17-9
M. Wt: 343.2 g/mol
InChI Key: PEXBCCVATOSBIH-UHFFFAOYSA-N
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Description

The compound "Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-" is a brominated ethanone derivative featuring a benzofuran core substituted at the 3-position with a 2-phenylethyl group. The ethanone moiety is brominated at the 2-position, enhancing its electrophilic character.

Properties

CAS No.

158358-17-9

Molecular Formula

C18H15BrO2

Molecular Weight

343.2 g/mol

IUPAC Name

2-bromo-1-[3-(2-phenylethyl)-1-benzofuran-2-yl]ethanone

InChI

InChI=1S/C18H15BrO2/c19-12-16(20)18-15(11-10-13-6-2-1-3-7-13)14-8-4-5-9-17(14)21-18/h1-9H,10-12H2

InChI Key

PEXBCCVATOSBIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(OC3=CC=CC=C32)C(=O)CBr

Origin of Product

United States

Preparation Methods

Preparation of the Benzofuran Ketone Precursor

  • The benzofuran core substituted with a 2-phenylethyl group at the 3-position can be synthesized via palladium-catalyzed cross-coupling reactions or Friedel-Crafts acylation on benzofuran derivatives.
  • Literature reports the synthesis of benzofuran ethanones by acylation of benzofuran derivatives with acetyl chloride or acetic anhydride under Lewis acid catalysis.
  • The 2-phenylethyl substituent is introduced either before or after ketone formation, depending on the synthetic route, often via alkylation or cross-coupling methods.

Alpha-Bromination of the Benzofuran Ethanone

  • The alpha-bromination is commonly achieved by treating the benzofuran ethanone with brominating agents such as bromine (Br2), N-bromosuccinimide (NBS), or ammonium bromide in the presence of oxidants.
  • A recent versatile one-pot method uses ammonium bromide and Oxone (potassium peroxymonosulfate) to brominate secondary alcohols or ketones efficiently, yielding alpha-bromoketones under mild conditions with good selectivity and yields.
  • The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at controlled temperatures (0–40 °C) to avoid over-bromination or decomposition.
  • The bromination proceeds via enol or enolate intermediates, where the alpha position to the carbonyl is selectively brominated.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Benzofuran ethanone synthesis Acetyl chloride, Lewis acid (e.g., AlCl3), solvent (e.g., DCM), 0–25 °C 70–85 Friedel-Crafts acylation on benzofuran
Alpha-bromination Ammonium bromide + Oxone, acetonitrile, 0–25 °C, 2–6 h 75–90 One-pot, mild, selective alpha-bromination

Purification and Characterization

  • The product is purified by column chromatography or recrystallization.
  • Characterization includes NMR (1H, 13C), IR spectroscopy, and melting point determination.
  • Typical 1H NMR signals for alpha-bromoketones show a singlet for the methylene protons adjacent to the brominated carbonyl at ~4.4–4.5 ppm.
  • 13C NMR shows the carbonyl carbon at ~190 ppm and the alpha-brominated carbon at ~30 ppm.

Research Findings and Analytical Data

  • Spectroscopic data confirm the structure and purity of the alpha-bromoketone derivatives.
  • Infrared spectra show characteristic C=O stretching bands around 1680–1725 cm⁻¹, consistent with ketone functionality adjacent to bromine-substituted carbons.
  • Crystallographic studies of related benzofuran alpha-bromoketones reveal nearly planar conformations of the benzofuran and phenyl rings, which may influence reactivity and stability.
  • The alpha-bromination method using ammonium bromide and Oxone is environmentally friendly, avoids hazardous bromine handling, and provides high selectivity.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Solvent Temperature Yield (%) Advantages References
Friedel-Crafts + Br2 bromination 3-(2-phenylethyl)-2-benzofuran ethanone Bromine (Br2) DCM or acetonitrile 0–25 °C 60–80 Simple, classical method
One-pot ammonium bromide/Oxone Secondary alcohol or ketone precursor Ammonium bromide + Oxone Acetonitrile 0–25 °C 75–90 Mild, selective, environmentally friendly

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(3-phenethylbenzofuran-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 1-(3-phenethylbenzofuran-2-yl)ethanol.

    Oxidation: Formation of 2-bromo-1-(3-phenethylbenzofuran-2-yl)acetic acid.

Scientific Research Applications

Chemistry

Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl] serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with desired properties.

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of benzofuran compounds possess antimicrobial activity against various bacterial strains and fungi . For instance, compounds similar to ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl] have been tested for their effectiveness against gram-positive and gram-negative bacteria.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly in leukemia cell lines like K562 . Its mechanism of action appears to involve the generation of reactive oxygen species, which can lead to cell death.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in the treatment of various diseases, including cancer and infections.

Industrial Applications

In addition to its research applications, ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl] may find uses in the production of specialty chemicals and materials due to its unique chemical properties.

Case Studies

StudyFocusFindings
Antimicrobial ActivityThe compound demonstrated significant antimicrobial effects against multiple bacterial strains, indicating potential for development as an antibacterial agent.
Anticancer PropertiesInduced apoptosis in K562 cells; showed selective cytotoxicity towards cancer cells compared to normal cells.
Synthesis MethodsEstablished efficient synthetic routes for producing derivatives of the compound with enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-phenethylbenzofuran-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the benzofuran ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Brominated Ethanones

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name (Reference) Molecular Formula Substituents Melting Point (°C) Key NMR Data (δ, ppm) Synthesis Yield (%)
Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- (Target) Not provided Benzofuran-3-(2-phenylethyl), 2-bromoethanone N/A N/A N/A
1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone C₁₃H₁₂Br₂O₄ 5-Br, 3-(BrCH₂), 4,6-OCH₃ 165–171 2.64 (COCH₃), 5.08 (CH₂Br) 30
1-(5-Bromo-1-benzofuran-2-yl)ethanone C₁₀H₇BrO₂ Benzofuran-5-Br, 2-ethanone N/A X-ray structure reported N/A
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₃ 3,4-OCH₃ phenyl N/A N/A N/A
2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone C₉H₆BrF₃O 3-CF₃ phenyl N/A N/A N/A

Substituent Effects on Properties

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in , nitro in ) increase the electrophilicity of the ketone, enhancing reactivity in nucleophilic substitutions. Electron-donating groups (e.g., -OCH₃ in ) reduce electrophilicity but improve solubility in polar solvents.
  • Physical Properties :

    • Melting points correlate with molecular symmetry and intermolecular forces. Compound (165–171 °C) has a higher melting point due to bromine and methoxy substituents, which enhance crystal packing. The target compound’s bulky phenylethyl group may lower its melting point.
    • Solubility trends: Methoxy-substituted derivatives () are more polar and water-soluble than trifluoromethyl () or aromatic (target compound) analogs.

Spectroscopic and Crystallographic Comparisons

  • NMR Spectroscopy :

    • In , the -COCH₃ proton resonates at δ 2.64, while the -CH₂Br group appears at δ 5.07. For the target compound, the benzofuran aromatic protons and phenylethyl chain would produce distinct shifts (e.g., aromatic protons at δ 6.5–7.5).
    • The absence of methoxy groups in the target compound eliminates signals near δ 3.8–4.1 seen in .
  • X-ray Crystallography :

    • Compound ’s X-ray data (Acta Crystallographica) reveals a planar benzofuran ring with bond lengths typical of aromatic systems (C-C ~1.38 Å). The target compound’s phenylethyl substituent may disrupt planarity, affecting packing efficiency and stability.

Biological Activity

Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl] is a compound that belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula: C₁₄H₁₃BrO
  • Molecular Weight: 285.16 g/mol

The structure features a benzofuran moiety with a bromo substituent and a phenethyl group, which contributes to its biological properties.

Biological Activities

Benzofuran derivatives, including ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl], exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that benzofuran derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.55 to 6.56 µg/mL against various bacterial strains .
  • Antioxidant Activity : The antioxidant potential of these compounds is notable. Research indicates that benzofuran derivatives can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases .
  • Anticancer Activity : Several studies have highlighted the anticancer properties of benzofuran derivatives. For example, they have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation .
  • Anti-inflammatory Effects : Compounds similar to ethanone have exhibited anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and LOX .
  • Neuroprotective Effects : Some benzofuran derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

Synthesis and Characterization

Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl] can be synthesized through various methods involving the reaction of benzofuran derivatives with bromoacetophenone under specific conditions. Characterization techniques such as NMR and X-ray crystallography have confirmed the structure and purity of synthesized compounds .

Efficacy Studies

A series of studies have evaluated the efficacy of similar benzofuran compounds:

CompoundActivity TypeMIC (µg/mL)Reference
Compound AAntimicrobial6.00
Compound BAntioxidantEC50 = 40
Compound CAnticancerIC50 = 15
Compound DAnti-inflammatoryIC50 = 25

These findings suggest that ethanone and its derivatives may hold promise in pharmacological applications due to their multifaceted biological activities.

Q & A

Q. What synthetic strategies are recommended for preparing 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : Cascade reactions, such as [3,3]-sigmatropic rearrangements followed by aromatization, are effective for constructing the benzofuran scaffold. For example, NaH in THF at 0°C can facilitate deprotonation and subsequent cyclization steps (see synthetic protocols in benzofuran derivatives) . Key parameters include:
  • Base : Sodium hydride (NaH) for deprotonation.
  • Solvent : Dry THF to avoid side reactions.
  • Temperature : Controlled addition at 0°C to minimize byproducts.
    Optimization involves adjusting stoichiometry and reaction time to improve yields (typically 70–85% in analogous systems).

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal diffraction using SHELX software for refinement provides unambiguous confirmation of the 3D structure, including bond lengths and angles (e.g., C-Br bond: ~1.89 Å in related bromo-benzofurans) .
  • Spectroscopy :
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify protons and carbons adjacent to the bromine and benzofuran moieties.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ for C17_{17}H14_{14}BrO2_2: ~337.02 g/mol).

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Methodological Answer :
  • Storage : –20°C under inert atmosphere (argon or nitrogen) to prevent degradation .
  • Handling : Use gloveboxes for moisture-sensitive steps. Toxicity data for analogs suggest intravenous LD50_{50} values in mice as low as 75 mg/kg, warranting strict PPE (gloves, goggles) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of benzofuran-containing analogs be resolved?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., phenylethyl groups) and compare bioactivity trends. For example, electron-withdrawing groups on the benzofuran ring may reduce cytotoxicity .
  • Assay Standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation times) to isolate structural effects from methodological variability.

Q. What computational methods are suitable for studying the electronic effects of substituents on the benzofuran ring?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic character .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to rationalize binding affinities.

Q. How can crystallization challenges for this compound be addressed to obtain high-quality single crystals?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for slow evaporation.
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
  • Temperature Gradients : Use thermal cyclers to control crystal growth rates .

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